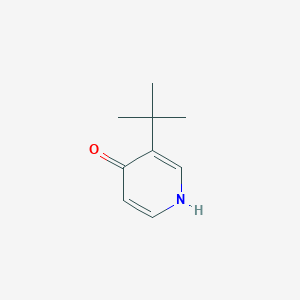

3-Tert-butylpyridin-4-OL

Description

3-Tert-butylpyridin-4-OL is a pyridine derivative characterized by a hydroxyl group at the 4-position and a tert-butyl substituent at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in detoxification pathways, enzyme induction, and interactions with electrophilic intermediates .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-tert-butyl-1H-pyridin-4-one |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-6-10-5-4-8(7)11/h4-6H,1-3H3,(H,10,11) |

InChI Key |

VZYHXSFCJJUODD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylpyridin-4-OL can be achieved through several methods. One common approach involves the cycloaddition of α-tert-butylacrolein to butyl vinyl ether, followed by conversion of the resulting dihydropyran derivative into the pyridine base . This multi-step process typically involves the following steps:

- Cycloaddition reaction to form a dihydropyran intermediate.

- Conversion of the dihydropyran intermediate to the pyridine base through a series of chemical transformations.

Industrial Production Methods: While specific industrial production methods for 3-Tert-butylpyridin-4-OL are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylpyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: 3-Tert-butylpyridin-4-OL is used as an additive in electrolytes for dye-sensitized solar cells (DSSC) and in hole transport layer materials for polymer photovoltaics and perovskite solar cells . It helps improve the crystallinity and efficiency of these materials.

Biology and Medicine:

Industry: In industrial applications, 3-Tert-butylpyridin-4-OL can be used as a precursor for the synthesis of more complex organic compounds. Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butylpyridin-4-OL is primarily related to its chemical structure and functional groups. The hydroxyl group at the 4-position can participate in hydrogen bonding and other interactions, while the tert-butyl group at the 3-position provides steric hindrance and influences the compound’s reactivity. These features contribute to its effectiveness as an additive in various chemical processes and materials.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2(3)-Tert-butyl-4-hydroxyanisole (BHA)

BHA shares structural similarities with 3-tert-butylpyridin-4-OL, differing primarily in the presence of a methoxy group (instead of a hydroxyl group) and an additional methyl group. Key comparative findings include:

1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline (Ethoxyquin)

Ethoxyquin, another antioxidant, lacks a pyridine ring but shares detoxification-enhancing properties:

- GST Induction : Ethoxyquin elevates GST activity in mice, though less potently than BHA .

- Structural Contrast : The absence of a pyridine core in ethoxyquin may limit direct comparisons, but both compounds highlight the role of bulky substituents in enzyme modulation.

1-Tert-butylpiperidin-4-ol

This piperidine derivative (Combi-Blocks HC-3102) shares the tert-butyl and hydroxyl groups but replaces pyridine with a saturated piperidine ring:

Research Findings and Mechanistic Insights

- Enzyme Induction Dynamics : BHA’s rapid GST and epoxide hydratase induction (peak at 3 days in mice) suggests that 3-Tert-butylpyridin-4-OL may also act swiftly, though its efficacy could depend on substituent positioning .

- Antioxidant vs. Detoxification Roles: Both BHA and ethoxyquin reduce mutagenic metabolites of benzo(a)pyrene, implicating 3-Tert-butylpyridin-4-OL in similar protective mechanisms against carcinogens .

- The pyridine ring’s aromaticity may facilitate π-π interactions in enzyme binding, differing from piperidine’s saturated ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.